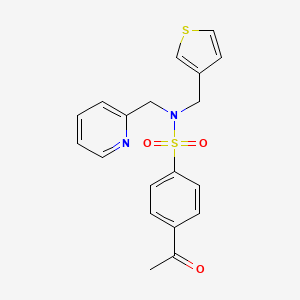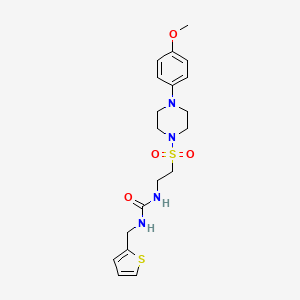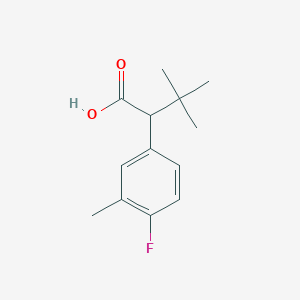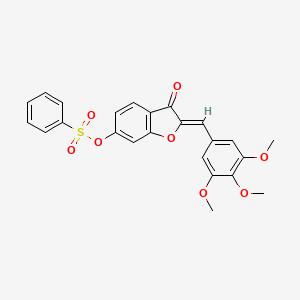
4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide, also known as compound 1, is a novel sulfonamide derivative that has attracted the attention of many researchers due to its potential pharmacological properties. This compound has been synthesized using a variety of methods and has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide 1 is not fully understood. However, studies have suggested that this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. Studies have shown that this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide can induce cell cycle arrest, inhibit the migration and invasion of cancer cells, and modulate the expression of certain genes that are involved in cancer progression. In addition, this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of certain pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide 1 in lab experiments is its potent anticancer activity. This makes it an attractive candidate for further development as a potential anticancer drug. However, one of the limitations of using this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide 1. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide. Another area of interest is the investigation of the mechanism of action of this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide in more detail, which could provide insights into its potential clinical applications. In addition, further studies are needed to evaluate the safety and efficacy of this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide in animal models and clinical trials.
Synthesemethoden
Compound 1 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-acetylbenzenesulfonamide with pyridine-2-carbaldehyde and thiophene-3-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential pharmacological properties. Several studies have shown that this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide exhibits potent anticancer activity against a variety of cancer cell lines including breast cancer, lung cancer, and colon cancer. In addition, this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide has been shown to exhibit anti-inflammatory, antiviral, and antibacterial activities.
Eigenschaften
IUPAC Name |
4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-15(22)17-5-7-19(8-6-17)26(23,24)21(12-16-9-11-25-14-16)13-18-4-2-3-10-20-18/h2-11,14H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBLMLXZVFMFCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2377606.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2377607.png)
![6-(4-ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2377608.png)
![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2377610.png)
![N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2377611.png)





![6-Benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2377625.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2377626.png)